CDg16

Macrophage Activation Fluorescent Probe Selectivity

CDg16 addresses the critical need for reliable discrimination of activated macrophages (Mφ*) from non-activated cells in inflammation research. Unlike generic stains that detect indirect markers, this acridine-based probe targets the orphan transporter SLC18B1, highly expressed in both human M1 and M2 phenotypes. - Enables direct, activation-state-selective imaging with excitation/emission at 488/520 nm. - Supplied as >98% pure lyophilized solid; validated for live-cell imaging and flow cytometry with no apparent toxicity over 36 hours. - Ensures data reproducibility by eliminating signal from non-activated macrophages or other cell types in heterogeneous populations.

Molecular Formula C27H23N5O3
Molecular Weight 465.51
Cat. No. B1192478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCDg16
SynonymsCDg-16;  CDg 16;  CDg16
Molecular FormulaC27H23N5O3
Molecular Weight465.51
Structural Identifiers
SMILESO=C(C1=CC=NO1)N(CC(NC2=CC3=NC4=CC(N)=CC=C4C=C3C=C2)=O)CC5=CC=C(C)C=C5
InChIInChI=1S/C27H23N5O3/c1-17-2-4-18(5-3-17)15-32(27(34)25-10-11-29-35-25)16-26(33)30-22-9-7-20-12-19-6-8-21(28)13-23(19)31-24(20)14-22/h2-14H,15-16,28H2,1H3,(H,30,33)
InChIKeyAWIKXLPAZBIGTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CDg16: Activation-Selective Macrophage Probe


CDg16 is a small-molecule, green-fluorescent probe specifically designed for the selective detection of activated macrophages (Mφ*), including both M1 and M2 phenotypes [1]. It is a member of a novel acridine-based library and is characterized by its structure-inherent targeting mechanism, which involves uptake via the orphan transporter Slc18b1/SLC18B1 [1]. With excitation/emission maxima at approximately 488/520 nm, CDg16 is optimized for standard fluorescence imaging platforms and is supplied as a high-purity (>98%) lyophilized solid for research applications such as live-cell imaging and flow cytometry .

Detection Workflow

Activated macrophage (M1 & M2) detection via SLC18B1-gated selectivity

Selection Signal

Transporter-mediated uptake reduces non-activated cell background

Use Context

Live-cell imaging, wash-free time-lapse, and flow cytometry platforms

CDg16 Targeting vs Generic Probes


Generic substitution of macrophage probes is unreliable due to significant variations in activation-state selectivity and targeting mechanisms. Unlike general cell-staining dyes or probes that detect indirect inflammatory markers (e.g., adhesion molecules, metabolic targets, or extracellular enzymes), CDg16's selectivity is gated by the orphan transporter SLC18B1, which is highly expressed in both human M1 and M2 activated macrophages [1]. This provides a direct and quantifiable differentiation from non-specific or pan-macrophage stains, where lack of activation selectivity can confound data interpretation and procurement decisions for inflammation research [1].

Activation gap

Generic macrophage stains often lack activation-state selectivity; resting vs. activated signals may not be distinguishable, confounding inflammation readouts.

Mechanism mismatch

Probes relying on passive diffusion or non-verified targets (e.g., membrane insertion, amine reactions) may not reproduce the SLC18B1-gated selectivity reported for CDg16.

CDg16 Comparative Performance Evidence


Activation-State Selectivity vs Acridine Orange

CDg16 demonstrates quantifiable and mechanistically-based activation-state selectivity, in contrast to the popular acridine-based dye, Acridine Orange (AO). While AO showed no specificity for M1 activated macrophages, CDg16 selectively stained these cells [1]. This functional differentiation is underpinned by a key physicochemical difference: the topological polar surface area (tPSA) of CDg16 is substantially higher (114.4 Ų) compared to AO (19.4 Ų) [1]. This difference suggests CDg16's passive cellular permeability is lower, making its uptake dependent on a specific transport mechanism (later identified as SLC18B1), rather than simple diffusion [1].

tPSA Selectivity Basis
Head-to-head
Topological polar surface area difference
CDg16 114.4 Ų
AO 19.4 Ų
~5.9-fold higher (calculated; ChemAxon)
Supports transport-dependent uptake interpretation
Higher tPSA correlates with reduced passive diffusion; in vitro validation context
Macrophage Activation Fluorescent Probe Selectivity Inflammation Imaging

SLC18B1 Transporter Targeting Validation

CDg16 is the only probe in its class with a validated and activation-selective gating target, SLC18B1, which was identified through a systematic CRISPR activation library screen [1]. This provides a distinct procurement advantage over other macrophage probes that rely on less specific or indirect labeling mechanisms, such as membrane insertion (e.g., DiX series), amine reactions (e.g., CIR38M), or mitochondrial targeting (e.g., ESNF13) [2]. The study confirmed that human SLC18B1 is highly expressed in both human M1 and M2 macrophages, and its knockdown abolished CDg16 staining, confirming its essential role [1].

Transporter Target Validation
Head-to-head
Mechanistic uptake comparison
CDg16 SLC18B1-gated (CRISPR-validated)
Class-level Passive insertion, amine reaction, mitochondrial
Provides mechanism-based probe selection context
Knockdown abolishes staining; single study, independent replication pending
SLC18B1 Macrophage Probe Uptake Target Validation

Minimal Cytotoxicity in Live-Cell Imaging

CDg16 is demonstrated to have minimal impact on cell health, showing no apparent toxicity or disturbance to the macrophage activation process for up to 36 hours in culture [1]. This is a key differentiator from many other fluorescent probes, which can exhibit cytotoxic effects that confound long-term or live-cell imaging experiments. This property enables wash-free, time-lapse imaging of the entire activation process, providing a significant practical advantage [1].

Live-Cell Compatibility
Reported
No apparent toxicity over 36 h at 200 nM (Raw264.7 cells)
May support longitudinal activation studies
Single study; extended culture and cell-type verification recommended
Cytotoxicity Live-cell Imaging Macrophage Time-lapse

Dual M1/M2 Macrophage Staining

CDg16 uniquely stains both M1 and M2 activated macrophages, which is a distinct advantage over probes that are selective for only one polarization state [1]. This was demonstrated in THP-1-derived macrophages, where both M1 and M2 phenotypes were strongly stained [1]. In an in vivo atherosclerosis model, CDg16 stained the major M1 population (CD45+CD86+ or CD45+CD38+) as well as the minor M2 population (CD45+CD206+, 2.1%) within aortic plaques [1].

Dual Phenotype Staining
Cross-study
M1 & M2 detection in single probe
CDg16 M1 (major) + M2 (2.1% in plaque)
Many probes Reported as M1- or M2-restricted
Supports dual-phenotype inflammation profiling
Model-specific (THP-1, ApoE KO); staining ratios require own validation
M1 Macrophage M2 Macrophage Inflammation Atherosclerosis

CDg16 Research Applications


Atherosclerotic Plaque Inflammation Imaging

Use CDg16 for systemic intravenous injection in ApoE knockout mouse models to visualize and quantify activated macrophage burden within atherosclerotic plaques [1]. The probe's high selectivity for Mφ* over non-activated cells and other cell types (e.g., endothelial and smooth muscle cells) ensures signal is specific to inflammatory sites, as demonstrated by ex vivo imaging of whole aortas [1].

Wash-Free Time-Lapse Activation Imaging

Employ CDg16 for longitudinal, live-cell imaging studies of macrophage polarization (M1/M2) in response to stimuli like LPS/IFNγ or IL-4/IL-13 [1]. Its low background staining and lack of apparent toxicity over 36 hours allow for continuous monitoring without media exchange, capturing the full dynamics of the activation process [1].

Flow Cytometry of SLC18B1+ Macrophages

Incorporate CDg16 into multi-parameter flow cytometry panels to identify and sort viable SLC18B1-expressing activated macrophages from heterogeneous cell populations (e.g., from digested tissues or blood). This application leverages its mechanism-based selectivity to isolate Mφ* for downstream functional or transcriptomic analysis [1].

Application
Selection Property
Validation Focus
Atherosclerotic plaque inflammation imaging
Activation-state macrophage selectivity
Ex vivo aortic SLC18B1+ macrophage quantification
Wash-free time-lapse activation imaging
Low-cytotoxicity, long-term imaging compatibility
Longitudinal M1/M2 polarization monitoring
Flow cytometry of SLC18B1+ macrophages
Live-cell sorting with transporter-gated labeling
Multi-parameter flow validation in heterogeneous populations

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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